Methyl 5-methoxy-2-(4-methoxybenzyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methoxy-2-(4-methoxybenzyl)benzoate is an organic compound with the molecular formula C16H16O4 It is a derivative of benzoic acid and features methoxy groups attached to both the benzyl and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-2-(4-methoxybenzyl)benzoate typically involves the esterification of 5-methoxy-2-(4-methoxybenzyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-2-(4-methoxybenzyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Products include 5-methoxy-2-(4-methoxybenzyl)benzoic acid or 5-methoxy-2-(4-methoxybenzyl)benzaldehyde.
Reduction: The major product is 5-methoxy-2-(4-methoxybenzyl)benzyl alcohol.
Substitution: Products vary depending on the substituent introduced, such as 5-methoxy-2-(4-methoxybenzyl)-3-nitrobenzoate for nitration.
Scientific Research Applications
Methyl 5-methoxy-2-(4-methoxybenzyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-2-(4-methoxybenzyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may play a role in binding to active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: Similar structure but lacks the benzyl group.
Methyl 2-methoxybenzoate: Similar structure but with the methoxy group in a different position.
Methyl 3-methoxybenzoate: Another positional isomer with the methoxy group at the meta position.
Uniqueness
Methyl 5-methoxy-2-(4-methoxybenzyl)benzoate is unique due to the presence of both methoxy and benzyl groups, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups may provide distinct properties compared to its simpler analogs.
Properties
IUPAC Name |
methyl 5-methoxy-2-[(4-methoxyphenyl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-14-7-4-12(5-8-14)10-13-6-9-15(20-2)11-16(13)17(18)21-3/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLJMMIQAXWOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=C(C=C2)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.